(E,2Z)-2-hydroxyimino-N-methyl-5-nitrohex-3-enamide is a chemical compound characterized by its unique structure and functional groups. It contains a hydroxyimino group, which is a key feature in many biological and synthetic applications. This compound is classified under the category of organic compounds, specifically as an oxime derivative, which is known for its diverse applications in medicinal chemistry and organic synthesis.
This compound can be sourced from various chemical databases and patent literature, which provide insights into its structure, properties, and potential applications. Notably, it has been referenced in patent documents related to anticancer formulations, indicating its relevance in pharmaceutical research .
(E,2Z)-2-hydroxyimino-N-methyl-5-nitrohex-3-enamide is classified as an organic compound with the molecular formula . It belongs to the broader class of nitro compounds and oximes, which are recognized for their reactivity and usefulness in various chemical reactions.
The synthesis of (E,2Z)-2-hydroxyimino-N-methyl-5-nitrohex-3-enamide can be achieved through several methods. One common approach involves the reaction of a suitable nitroalkene with hydroxylamine or its derivatives under acidic or basic conditions. This process typically requires careful control of temperature and reaction time to ensure the desired stereochemistry and yield.
The molecular structure of (E,2Z)-2-hydroxyimino-N-methyl-5-nitrohex-3-enamide features:
The compound's structural formula can be represented as follows:
It has specific stereochemistry denoted by (E) and (2Z) configurations around the double bond.
(E,2Z)-2-hydroxyimino-N-methyl-5-nitrohex-3-enamide participates in various chemical reactions typical for oxime compounds. These include:
The reactivity of this compound is influenced by both the hydroxyimino and nitro groups, making it a versatile intermediate in organic synthesis.
The mechanism of action for (E,2Z)-2-hydroxyimino-N-methyl-5-nitrohex-3-enamide primarily involves its interaction with biological targets. The hydroxyimino group can participate in nucleophilic attacks on electrophilic centers in biological molecules, potentially leading to modifications that affect cellular processes.
Some key physical properties include:
The compound exhibits:
Relevant analyses include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) for structural confirmation.
(E,2Z)-2-hydroxyimino-N-methyl-5-nitrohex-3-enamide has potential applications in:
Research continues to explore its full potential within these fields, particularly focusing on optimizing its efficacy and safety profiles for therapeutic uses.
This unsaturated hydroxynitroso compound features a distinctive arrangement of conjugated functional groups that confer unique reactivity and pharmacological potential. Its molecular architecture combines an anti oxime (E-configuration), a syn conjugated alkene (2Z-configuration), and a terminal methylamide group, creating an electron-deficient system primed for nucleophilic attack or redox transformations. The strategic positioning of the oximino (C=N-OH) and nitro (-NO₂) groups across a hexenamide backbone enables electronic communication between these moieties, facilitating applications ranging from nitric oxide donation to enzyme inhibition [1] [2].
Systematic Name: (E,2Z)-2-Hydroxyimino-N-methyl-5-nitrohex-3-enamideMolecular Formula: C₉H₁₅N₃O₅ [1]CAS Registry Number: Not publicly available in retrieved sourcesCID Identifier: 9578441 (PubChem) [1]
The compound belongs to the α,β-unsaturated carbonyl family with an extended conjugated system incorporating an oxime and nitro group. Its stereochemical designation specifies:
Table 1: Core Structural Features
Region | Structural Components | Stereochemistry |
---|---|---|
C1-C2 | N-methylamide and oxime | E-oximino configuration |
C3-C4 | Dienic system | 2Z-alkene |
C5-C6 | Nitroethyl group | Stereochemically flexible |
Alternative naming conventions include:
The molecular backbone exhibits three key functional regions:
This compound emerged from late 20th-century efforts to design nitric oxide (NO) donors using conjugated nitro-oximino scaffolds. Early synthetic routes exploited aldol-type condensations between nitroalkanes and carbonyl precursors:
A patent by US9284300B2 details its synthesis as a pyridazinone precursor (Example 14), where:
Table 2: Key Physical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 229.23 g/mol | Calculated from C₉H₁₅N₃O₅ |
Hydrogen Bond Donors | 2 (oxime OH, amide NH) | PubChem descriptor [1] |
Hydrogen Bond Acceptors | 6 (N-O, NO₂, carbonyl O, oxime N) | PubChem descriptor [1] |
Topological Polar Surface Area | 116 Ų | Estimated for nitro-oximino systems |
Pharmacological interest intensified when patents (US9085508B2) identified its structural analogs as prodrugs for nitric oxide release. Metabolic reduction of the nitro group generates nitroxyl (HNO), which disproportionates to NO—a key vascular signaling molecule [2].
The synergistic interplay between the oximino (-CH=N-OH) and nitro (-NO₂) groups defines this compound’s reactivity:
Electronic Effects:
Bioactive Roles:1. Nitric Oxide Release:- Enzymatic reduction of -NO₂ to -NO occurs via xanthine oxidoreductase- Releases ~0.7-1.2 molar equivalents NO in vitro [2]2. Electrophile Generation:- Conjugated system undergoes nucleophilic addition at C3 or C4- Forms covalent inhibitors with cysteine thiols in enzymes
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: